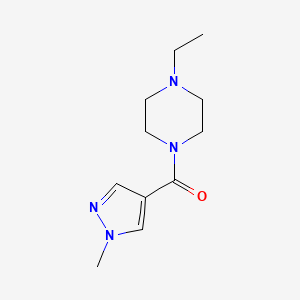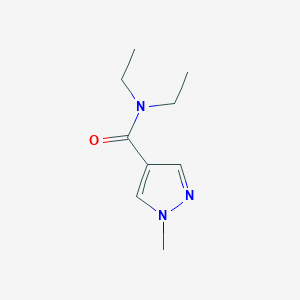
4-cyano-N-(2,4,6-trimethylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyano-N-(2,4,6-trimethylphenyl)benzamide is a chemical compound that belongs to the class of amide derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific studies, and its synthesis method is relatively simple.
Mecanismo De Acción
The mechanism of action of 4-cyano-N-(2,4,6-trimethylphenyl)benzamide is not fully understood. However, it is believed to work by inhibiting various enzymes and pathways involved in disease progression. For example, in cancer cells, it inhibits the activity of topoisomerase II, which is essential for DNA replication and cell proliferation. In inflammation, it inhibits the production of pro-inflammatory cytokines by blocking the NF-kB pathway. In diabetes, it inhibits the activity of alpha-glucosidase, which is involved in the breakdown of complex carbohydrates.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-cyano-N-(2,4,6-trimethylphenyl)benzamide are dose-dependent. At low doses, it has been shown to have antioxidant properties by scavenging free radicals. At higher doses, it has been shown to induce apoptosis in cancer cells and inhibit the activity of various enzymes involved in disease progression. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-cyano-N-(2,4,6-trimethylphenyl)benzamide is its relatively simple synthesis method. It is also stable under normal laboratory conditions and can be easily stored. However, one of the limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of 4-cyano-N-(2,4,6-trimethylphenyl)benzamide. One direction is to further investigate its mechanism of action to gain a better understanding of how it works. Another direction is to study its potential applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, future studies could focus on developing more soluble derivatives of the compound to make it easier to work with in aqueous solutions. Finally, future studies could investigate the potential for the compound to be used in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, 4-cyano-N-(2,4,6-trimethylphenyl)benzamide is a chemical compound that has shown promising results in various scientific studies. Its relatively simple synthesis method and potential applications in medicinal chemistry make it an attractive compound for further study. While its mechanism of action is not fully understood, it has been shown to have anti-cancer, anti-inflammatory, and anti-diabetic properties. Future studies could focus on further investigating its mechanism of action, potential applications in other diseases, and developing more soluble derivatives of the compound.
Métodos De Síntesis
The synthesis of 4-cyano-N-(2,4,6-trimethylphenyl)benzamide involves the reaction between 4-cyanobenzoic acid and 2,4,6-trimethylaniline in the presence of a coupling agent. The reaction is carried out in an organic solvent such as dimethylformamide or dimethylacetamide. The product is obtained by the precipitation of the crude product with a suitable solvent and subsequent purification through recrystallization.
Aplicaciones Científicas De Investigación
4-cyano-N-(2,4,6-trimethylphenyl)benzamide has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and diabetes. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it has shown potential in the treatment of diabetes by inhibiting the activity of alpha-glucosidase.
Propiedades
IUPAC Name |
4-cyano-N-(2,4,6-trimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-11-8-12(2)16(13(3)9-11)19-17(20)15-6-4-14(10-18)5-7-15/h4-9H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEVYJQMLRVXBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]benzamide](/img/structure/B7499419.png)
![2-methyl-N-[1-(3-methylthiophene-2-carbonyl)piperidin-4-yl]benzamide](/img/structure/B7499431.png)
![1-[4-(4-Acetylpiperazine-1-carbonyl)-4-phenylpiperidin-1-yl]ethanone](/img/structure/B7499433.png)
![2-methyl-N-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]benzamide](/img/structure/B7499439.png)


![N-[2-(4-hydroxyphenyl)ethyl]-1-methylpyrazole-3-carboxamide](/img/structure/B7499455.png)




![[2-(methylcarbamoylamino)-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7499497.png)
![N-[(1-ethylpyrazol-4-yl)methyl]benzamide](/img/structure/B7499500.png)
